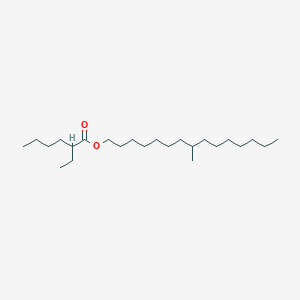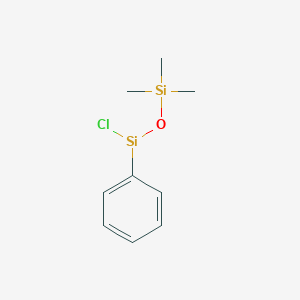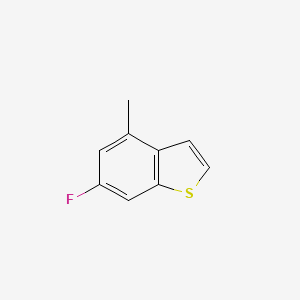![molecular formula C14H20N2O3S B14205695 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate CAS No. 820216-41-9](/img/structure/B14205695.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a sulfonate group, which can enhance its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminopropyl Group: The 2-aminopropyl group can be introduced via reductive amination, where the indole reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Sulfonation: The final step involves the introduction of the sulfonate group. This can be achieved by reacting the intermediate with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.
化学反应分析
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols can replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfonic acids, oxidized indole derivatives.
Reduction: Reduced sulfonate derivatives, sulfonic acids.
Substitution: Amino or thiol-substituted indole derivatives.
科学研究应用
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonate group.
作用机制
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its sulfonate group can enhance its solubility and facilitate its interaction with biological molecules.
相似化合物的比较
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can be compared with other indole derivatives:
Similar Compounds: Tryptophan, serotonin, indomethacin.
Uniqueness: The presence of the sulfonate group distinguishes it from other indole derivatives, enhancing its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
属性
CAS 编号 |
820216-41-9 |
|---|---|
分子式 |
C14H20N2O3S |
分子量 |
296.39 g/mol |
IUPAC 名称 |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] propane-2-sulfonate |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)20(17,18)19-13-6-4-5-12-11(7-10(3)15)8-16-14(12)13/h4-6,8-10,16H,7,15H2,1-3H3/t10-/m1/s1 |
InChI 键 |
FSXSZHCPECLJBE-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C(C)C)N |
规范 SMILES |
CC(C)S(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



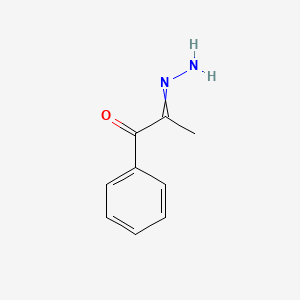
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

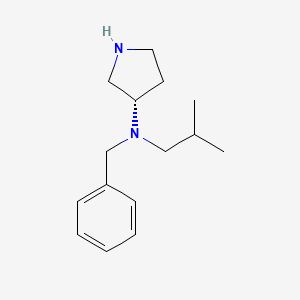
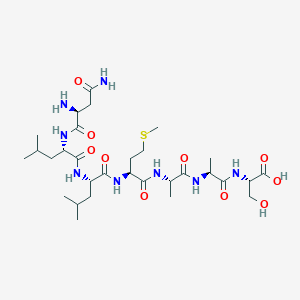
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
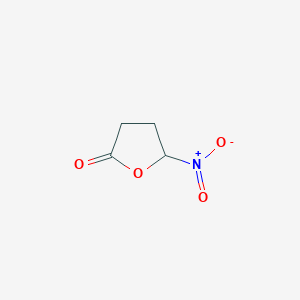
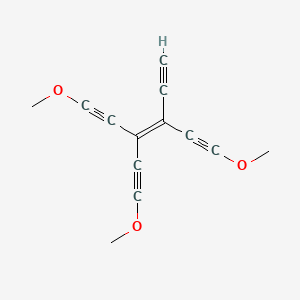
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
